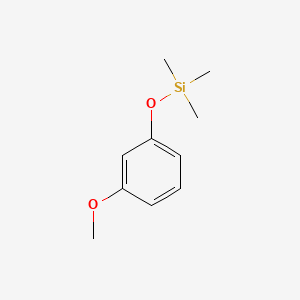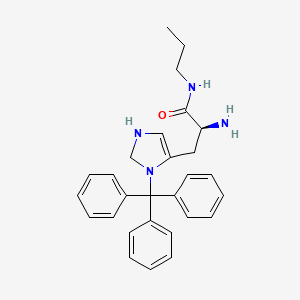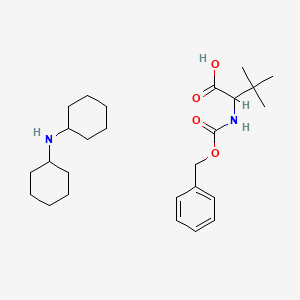![molecular formula C16H13ClN2O4S B13824926 3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 461421-42-1](/img/structure/B13824926.png)
3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenoxy group, an acetyl group, and a carbamothioylamino group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-Chlorophenoxy)acetyl]amino]benzoic acid
Uniqueness
3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid stands out due to its specific structural features, such as the presence of both a chlorophenoxy group and a carbamothioylamino group
Eigenschaften
CAS-Nummer |
461421-42-1 |
|---|---|
Molekularformel |
C16H13ClN2O4S |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
3-[[2-(4-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O4S/c17-11-4-6-13(7-5-11)23-9-14(20)19-16(24)18-12-3-1-2-10(8-12)15(21)22/h1-8H,9H2,(H,21,22)(H2,18,19,20,24) |
InChI-Schlüssel |
SXKLDJDILSNNCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)
![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)

![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)


![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)


![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)

